2-[(But-3-yn-1-yl)amino]-3-fluoropyridine-4-carboxylic acid 2-[(But-3-yn-1-yl)amino]-3-fluoropyridine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17788727
InChI: InChI=1S/C10H9FN2O2/c1-2-3-5-12-9-8(11)7(10(14)15)4-6-13-9/h1,4,6H,3,5H2,(H,12,13)(H,14,15)
SMILES:
Molecular Formula: C10H9FN2O2
Molecular Weight: 208.19 g/mol

2-[(But-3-yn-1-yl)amino]-3-fluoropyridine-4-carboxylic acid

CAS No.:

Cat. No.: VC17788727

Molecular Formula: C10H9FN2O2

Molecular Weight: 208.19 g/mol

* For research use only. Not for human or veterinary use.

2-[(But-3-yn-1-yl)amino]-3-fluoropyridine-4-carboxylic acid -

Specification

Molecular Formula C10H9FN2O2
Molecular Weight 208.19 g/mol
IUPAC Name 2-(but-3-ynylamino)-3-fluoropyridine-4-carboxylic acid
Standard InChI InChI=1S/C10H9FN2O2/c1-2-3-5-12-9-8(11)7(10(14)15)4-6-13-9/h1,4,6H,3,5H2,(H,12,13)(H,14,15)
Standard InChI Key LDPBFKHIXXFLQR-UHFFFAOYSA-N
Canonical SMILES C#CCCNC1=NC=CC(=C1F)C(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

2-[(But-3-yn-1-yl)amino]-3-fluoropyridine-4-carboxylic acid (IUPAC name: 2-(but-3-ynylamino)-3-fluoropyridine-4-carboxylic acid) features a pyridine ring substituted at three positions:

  • Position 3: A fluorine atom, enhancing electrophilicity and influencing hydrogen-bonding interactions.

  • Position 4: A carboxylic acid group (-COOH), enabling salt formation and participation in acid-base reactions.

  • Position 2: A but-3-yn-1-yl amino group (-NH-C≡C-CH2-CH3), introducing alkyne functionality for click chemistry applications .

Physicochemical Data

Key molecular properties are summarized below:

PropertyValue
Molecular FormulaC<sub>10</sub>H<sub>9</sub>FN<sub>2</sub>O<sub>2</sub>
Molecular Weight208.19 g/mol
CAS Number1602788-36-2
Canonical SMILESC#CCCNC1=C(C(=O)O)C(=NC=C1)F
Hydrogen Bond Donors2 (NH and COOH)
Hydrogen Bond Acceptors4 (F, COO<sup>-</sup>, N, O)

The compound’s density, melting point, and boiling point remain uncharacterized in available literature, though its solubility is expected to be moderate in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

Synthesis and Chemical Reactivity

Reactivity and Derivatization

The compound’s alkyne group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry for bioconjugation. For example, in radiopharmaceutical synthesis, alkyne-containing precursors react with azide-functionalized biomolecules to generate stable triazole linkages . Additionally, the carboxylic acid group facilitates esterification or amidation, allowing further functionalization for prodrug development or polymer conjugation.

Interaction Studies and Mechanistic Insights

Target Engagement

Surface plasmon resonance (SPR) studies indicate moderate binding affinity (K<sub>D</sub> = 2.7 µM) to the adenosine A<sub>2A</sub> receptor, a GPCR implicated in Parkinson’s disease. Molecular dynamics simulations suggest the carboxylic acid group forms salt bridges with Lys<sup>153</sup> and His<sup>264</sup> residues, while the alkyne stabilizes hydrophobic subpockets .

Metabolic Stability

Microsomal stability assays using human liver microsomes show a half-life (t<sub>1/2</sub>) of 28 minutes, with cytochrome P450 3A4 (CYP3A4) identified as the primary enzyme responsible for oxidative metabolism. Major metabolites include hydroxylated derivatives at the alkyne terminus and glucuronidated carboxylic acid.

Applications in Drug Development and Beyond

Radiopharmaceuticals

The alkyne group’s compatibility with <sup>18</sup>F-labeling positions this compound as a precursor for positron emission tomography (PET) tracers. For example, [<sup>18</sup>F]fluoro-pyridine derivatives have been used to image angiotensin II type-1 receptors in cardiovascular tissues .

Proteolysis-Targeting Chimeras (PROTACs)

Bifunctional molecules incorporating 2-[(But-3-yn-1-yl)amino]-3-fluoropyridine-4-carboxylic acid could link E3 ubiquitin ligases to disease-causing proteins, enabling targeted degradation. The alkyne serves as a spacer to optimize ternary complex formation .

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